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Compound of Interest

Compound Name: 1-Methyl-2-propylbenzene

Cat. No.: B092723

This guide provides a detailed comparative analysis of the ortho-, meta-, and para-isomers of
1-methyl-n-propylbenzene, compounds of interest in chemical synthesis and drug
development. The document summarizes their physicochemical properties, spectroscopic data,
and toxicological profiles, supported by available experimental data.

Physicochemical Properties

The positioning of the methyl and propyl groups on the benzene ring significantly influences the
physical properties of the isomers. The following table summarizes key physicochemical data
for ortho-, meta-, and para-1-methyl-n-propylbenzene.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b092723?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

o-Methyl-n- m-Methyl-n- p-Methyl-n-
Property
propylbenzene propylbenzene propylbenzene
1-Methyl-2- 1-Methyl-3- 1-Methyl-4-
Synonyms propylbenzene, o- propylbenzene, m- propylbenzene, p-
Propyltoluene Propyltoluene Propyltoluene
CAS Number 1074-17-5[1][2] 1074-43-7[3][4] 1074-55-1
Molecular Formula C1oH14[1][2][3] C1oH14[3][4] CioH14
Molecular Weight 134.22 g/mol [1][3] 134.22 g/mol [3][4] 134.22 g/mol
Melting Point -60.3 °C -83 °C -64 °C[5]
Boiling Point 185 °C 182 °C[6] 183.4 °C
Density 0.877 g/mL 0.865 g/mL 0.862 g/mL[5]
Refractive Index 1.499 1.494[6] 1.494[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the 1-methyl-n-

propylbenzene isomers. While complete spectral data is extensive, this section provides an

overview of the expected spectroscopic characteristics. Detailed spectra can be accessed
through databases such as the NIST WebBook and PubChem.[1][2][3][7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectra of the three isomers are distinct, particularly in the aromatic

region (typically & 6.8-7.2 ppm). The splitting patterns and chemical shifts of the aromatic

protons are indicative of the substitution pattern. The alkyl protons will appear in the upfield

region (6 0.9-2.6 ppm). For the meta-isomer, the chemical shifts have been reported as follows:

aromatic protons at 6 7.15, 7.00, and 6.87-7.04 ppm, the benzylic CHz protons at  2.53 ppm,

the methyl protons at & 2.31 ppm, the methylene protons of the propyl group at 4 1.62 ppm,

and the terminal methyl protons of the propyl group at d 0.94 ppm.[11]

13C NMR: The number of unique carbon signals in the 133C NMR spectrum reflects the symmetry

of each isomer. The para-isomer, having the highest symmetry, will show the fewest aromatic
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carbon signals. The chemical shifts of the carbon atoms are influenced by the electronic effects
of the alkyl substituents.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show characteristic C-H stretching vibrations for the
aromatic ring (around 3000-3100 cm~1) and the alkyl groups (around 2850-2960 cm~1). The
pattern of overtone and combination bands in the 1600-2000 cm~1 region and the out-of-plane
C-H bending vibrations below 900 cm~* are particularly useful for distinguishing between the
ortho, meta, and para isomers.

Mass Spectrometry (MS)

The electron ionization mass spectra of the three isomers are expected to be very similar, all
showing a molecular ion peak (M*) at m/z 134. The primary fragmentation pattern involves the
benzylic cleavage to form a stable tropylium-like ion at m/z 105 ([M-CzHs]*) as the base peak.
Other significant fragments would include m/z 91 ([CsH7]*) and further fragmentation of the
aromatic ring.[1][3]

Synthesis and Separation
Synthesis

The synthesis of 1-methyl-n-propylbenzene isomers is typically achieved through Friedel-Crafts
alkylation of toluene with a propylating agent, such as 1-bromopropane or propan-1-ol, in the
presence of a Lewis acid catalyst like aluminum chloride (AICI3).[12][13][14] The reaction
generally yields a mixture of the ortho, meta, and para isomers. The isomer distribution is
influenced by reaction conditions such as temperature and the catalyst used.[15]

Figure 1: General workflow for the synthesis and separation of 1-methyl-n-propylbenzene
isomers.

Experimental Protocol: General Friedel-Crafts Alkylation

A general procedure for a Friedel-Crafts alkylation reaction involves the slow addition of an
alkyl halide to a stirred suspension of a Lewis acid in an aromatic hydrocarbon. The reaction is
typically carried out under anhydrous conditions and at a controlled temperature.
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Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel,
and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric
moisture.

Reaction: The aromatic substrate (e.g., toluene) and the Lewis acid catalyst (e.g., AICI3) are
placed in the flask. The alkylating agent (e.g., 1-bromopropane) is added dropwise from the
dropping funnel.

Work-up: After the reaction is complete, the mixture is carefully poured onto ice and water to
decompose the catalyst. The organic layer is separated, washed with a dilute acid, then with
a sodium bicarbonate solution, and finally with water.

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSOa4) and
then purified by fractional distillation to separate the unreacted starting materials and the
different isomers.

Separation

Due to their similar boiling points, the separation of the 1-methyl-n-propylbenzene isomers
requires efficient techniques such as capillary gas chromatography (GC).[9][16] The choice of
the stationary phase is critical for achieving good resolution between the isomers.

Experimental Protocol: Gas Chromatography

A general gas chromatography method for the separation of aromatic isomers involves the use
of a high-resolution capillary column and a temperature-programmed oven.

Column: A non-polar or moderately polar capillary column (e.g., DB-1 or DB-5) of sufficient
length (e.g., 30 m) is typically used.

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass
spectrometer (MS) are standard.

Oven Program: A temperature program starting at a lower temperature and ramping up to a
higher temperature is employed to ensure good separation of the volatile isomers. A typical
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program might start at 60°C and ramp to 250°C.[17]

Gas Chromatography Workflow
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Figure 2: A simplified workflow for the gas chromatographic separation of isomers.

Reactivity and Directing Effects

The alkyl groups (methyl and propyl) on the benzene ring are activating groups and ortho-,
para-directors in electrophilic aromatic substitution reactions.[18][19][20][21] This means that
further substitution on the aromatic ring will preferentially occur at the positions ortho and para
to the existing alkyl groups. The relative reactivity of the three isomers towards electrophilic
attack will depend on the combined electronic and steric effects of the two alkyl groups. In
general, the ortho- and para- positions are electronically favored for substitution due to the
electron-donating nature of the alkyl groups. However, steric hindrance can play a significant
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role, particularly for the ortho-isomer, potentially favoring substitution at the less hindered para-
position.

o-Methyl-n-propylbenzene m-Methyl-n-propylbenzene p-Methyl-n-propylbenzene

ortho

CH3 CH2CH2CH3 E+ E+ CH3 CH2CH2CH3 Et+ E+ E+ CH3 CH2CH2CH3 E+

para ortho
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Figure 3: Favored positions for electrophilic aromatic substitution on the three isomers.

Toxicological Profile

Direct comparative toxicological data for the ortho-, meta-, and para-isomers of 1-methyl-n-
propylbenzene are not readily available in the public domain. However, based on data for
related aromatic hydrocarbons, it can be inferred that these compounds may cause toxic
effects if inhaled or absorbed through the skin.[6] They are generally considered irritants to the
skin and eyes. For n-propylbenzene, an oral LD50 in rats has been reported as 6.040 mg/kg.
[22] A comparative study on ethyltoluene isomers suggests that the toxicity can vary depending
on the isomer, with the ortho-isomer showing the most potent effects in that case.[23][24][25]
Therefore, it is crucial to handle all isomers with appropriate safety precautions in a well-
ventilated area, using personal protective equipment.

Conclusion

The ortho-, meta-, and para-isomers of 1-methyl-n-propylbenzene exhibit distinct
physicochemical properties due to the different substitution patterns on the benzene ring.
These differences can be exploited for their separation and are reflected in their spectroscopic
signatures. While general synthetic and analytical methods are available, specific protocols and
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comparative toxicological and reactivity studies are limited. This guide provides a foundational
comparison for researchers working with these compounds, highlighting the key differences
and areas where further investigation is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Methyl-2-propylbenzene | C10H14 | CID 14091 - PubChem [pubchem.ncbi.nim.nih.gov]

2. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

3. Benzene, 1-methyl-3-propyl- | C10H14 | CID 14092 - PubChem
[pubchem.ncbi.nim.nih.gov]

1-Methyl-3-Propylbenzene | 1074-43-7 | FM157458 [biosynth.com]
1-methyl-4-propylbenzene [stenutz.eu]

N-PROPYLTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Benzene, 1-methyl-4-propyl- [webbook.nist.gov]

Benzene, 1-methyl-4-propyl- [webbook.nist.gov]

[ )
© © N o 0 b

Benzene, 1-methyl-3-propyl- [webbook.nist.gov]

e 10. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

e 11. 1-METHYL-3-PROPYLBENZENE(1074-43-7) 1H NMR spectrum [chemicalbook.com]
e 12. beyondbenign.org [beyondbenign.org]

¢ 13. adichemistry.com [adichemistry.com]

e 14. byjus.com [byjus.com]

e 15. chem.libretexts.org [chem.libretexts.org]

¢ 16. researchgate.net [researchgate.net]

e 17. benchchem.com [benchchem.com]

¢ 18. masterorganicchemistry.com [masterorganicchemistry.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b092723?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-2-propylbenzene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074-17-5&Mask=2000
https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1-methyl-3-propyl
https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1-methyl-3-propyl
https://www.biosynth.com/p/FM157458/1074-43-7-1-methyl-3-propylbenzene
http://www.stenutz.eu/chem/solv6%20(2).php?name=1-methyl-4-propylbenzene
https://cameochemicals.noaa.gov/chemical/3967
https://webbook.nist.gov/cgi/inchi?ID=C1074551&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1074551&Mask=200
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4%2C6-8H%2C3%2C5H2%2C1-2H3
https://webbook.nist.gov/cgi/inchi?ID=C1074175&Type=IR-SPEC&Index=0
https://www.chemicalbook.com/SpectrumEN_1074-43-7_1HNMR.htm
https://www.beyondbenign.org/bbdocs/curriculum/higher-ed/Friedel-Crafts.pdf
http://www.adichemistry.com/organic/namedreactions/friedelcrafts/friedel-crafts-alkylation-1.html
https://byjus.com/chemistry/friedel-crafts-acylation-alkylation/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Arenes/Reactivity_of_Arenes/Friedel-Crafts_Acylation/Friedel-Crafts_Reactions
https://www.researchgate.net/figure/Chromatogram-of-isomer-mixtures-of-a-propylbenzene-and-butylbenzene-b-trimethylbenzene_fig4_349638837
https://www.benchchem.com/pdf/Gas_chromatography_mass_spectrometry_GC_MS_analysis_of_propyl_hexanoate.pdf
https://www.masterorganicchemistry.com/2018/01/29/ortho-para-and-meta-directors-in-electrophilic-aromatic-substitution/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

¢ 19. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
e 20. masterorganicchemistry.com [masterorganicchemistry.com]
e 21.leah4sci.com [leah4sci.com]

e 22. merckmillipore.com [merckmillipore.com]

o 23. Comparative Inhalation Toxicity of Ethyltoluene Isomers in Rats and Mice
[cebs.niehs.nih.gov]

e 24. Comparative inhalation toxicity of ethyltoluene isomers in rats and mice - PubMed
[pubmed.ncbi.nim.nih.gov]

o 25. Comparative inhalation toxicity of ethyltoluene isomers in rats and mice - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Comparative Analysis of 1-Methyl-2-propylbenzene
Isomers: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092723#comparative-analysis-of-1-methyl-2-
propylbenzene-isomers-ortho-meta-para]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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